molecular formula C20H14F3N3O2 B2655372 1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one CAS No. 1326821-90-2

1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one

Cat. No. B2655372
CAS RN: 1326821-90-2
M. Wt: 385.346
InChI Key: ICBCRCIWEATOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced in several ways. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the overall molecular structure and properties of the compound.


Chemical Reactions Analysis

The trifluoromethyl group can influence the chemical reactions of the compound. For example, trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group can lower the basicity of compounds .

Scientific Research Applications

Computational Chemistry

The compound has been subject to computational studies, including molecular docking, quantum mechanical calculations, and molecular dynamics simulations. Researchers investigate its binding affinity to specific protein targets, predict its pharmacokinetic properties, and explore its stability under various conditions.

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. For example, the trifluoromethyl group is often used in medicinal chemistry, so this compound could potentially have applications in this field .

properties

IUPAC Name

1,6-dimethyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c1-11-3-8-16-14(9-11)17(27)15(10-26(16)2)19-24-18(25-28-19)12-4-6-13(7-5-12)20(21,22)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBCRCIWEATOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.